2-Furanmethanamine, 5,5'-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-
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Overview
Description
2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-) is a complex organic compound with the molecular formula C19H30N2O2S2 and a molecular weight of 382.5837 . This compound features a furan ring, an amine group, and a bis-thiomethylene bridge, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of furanmethanamine with a thiomethylene bridge precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiomethylene bridges to thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiomethylene bridges and amine groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl-)
- 2-Furanmethanamine, 5,5’-(1,2-ethanediylbis(thiomethylene))bis(N,N-dimethyl-)
- 2-Furanmethanamine, 5,5’-(1-methylethylidene)bis(N,N-dimethyl-)
Uniqueness
2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-) is unique due to its specific thiomethylene bridge length and the presence of dimethylamine groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
138878-43-0 |
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Molecular Formula |
C19H30N2O2S2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
1-[5-[3-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]propylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C19H30N2O2S2/c1-20(2)12-16-6-8-18(22-16)14-24-10-5-11-25-15-19-9-7-17(23-19)13-21(3)4/h6-9H,5,10-15H2,1-4H3 |
InChI Key |
ZYKGNFBRZVTSQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCCSCC2=CC=C(O2)CN(C)C |
Origin of Product |
United States |
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